molecular formula C16H16O5 B3029164 Hispidin CAS No. 56070-89-4

Hispidin

Cat. No. B3029164
CAS RN: 56070-89-4
M. Wt: 288.29 g/mol
InChI Key: GBJRDULCMRSYSL-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hispidin is a natural substance that can also be synthesized . It is a polyphenol originally isolated from P. hispidus that has diverse biological activities, including antioxidant, anti-inflammatory, and cytoprotective properties . Hispidin is a PKC inhibitor and a phenolic compound from Phellinus linteus, and it has been shown to possess strong anti-oxidant, anti-cancer, anti-diabetic, and anti-dementia properties .


Synthesis Analysis

Hispidin can be synthesized from tricetolatone (TL), which is a key biosynthetic precursor in the biosynthetic pathway of hispidin . The addition of TL leads to increased production of hispidin and various hispidin derivatives . The biosynthesis of hispidin involves several proteins related to energy metabolism, oxidative phosphorylation, and environmental stress responses .


Molecular Structure Analysis

Hispidin has a complex chemical structure . Its chemical formula is C13H10O5 . The molecular structure of hispidin involves several elements associated with electron transfer and dehydrogenation reactions .


Chemical Reactions Analysis

The biosynthesis of hispidin involves several chemical reactions. These reactions are primarily related to energy metabolism, oxidative phosphorylation, and environmental stress responses . The differentially expressed proteins during the biosynthesis of hispidin are related to ATP synthase, NAD binding protein, oxidoreductase, and other elements associated with electron transfer and dehydrogenation reactions .


Physical And Chemical Properties Analysis

Hispidin has a molar mass of 246.218 g·mol −1 . Its formal name is 6- [ (1E)-2- (3,4-dihydroxyphenyl)ethenyl]-4-hydroxy-2H-pyran-2-one . Hispidin is not classified as a physical, health, or environmental hazard .

Scientific Research Applications

Cytotoxicity

11-Methoxyyangonin, isolated from the leaves of Piper methysticum (kava), has been found to have weak cytotoxicity against A549 and NCI-H460 cells . This suggests potential applications in cancer research and treatment.

Antioxidant Properties

Hispidin, a highly abundant secondary plant and fungal metabolite, has been studied for its antioxidant properties . It has been found to neutralize free radicals , which can help in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

Hispidin has been shown to have anti-inflammatory effects . It has been found to inhibit the production of NO in LPS-treated RAW264.7 macrophage cells , suggesting potential applications in the treatment of inflammatory diseases.

Anti-apoptotic Activity

Research has shown that Hispidin has anti-apoptotic activity . This means it can prevent or delay the process of programmed cell death, which could be beneficial in diseases where cell death is a significant factor.

Antiviral Properties

Hispidin has been studied for its antiviral properties . This suggests potential applications in the treatment of viral diseases.

Anti-cancer Cell Activity

Hispidin has been found to have anti-cancer cell activity . This suggests potential applications in cancer research and treatment.

Neuroprotective Role

Hispidin has been found to have a neuroprotective role in MPP±induced MES23.5 cells, an in vitro PD-like model . This suggests potential applications in the treatment of neurodegenerative diseases.

Treatment of Polycystic Ovary Syndrome (PCOS)

Hispidin has been found to be effective against zearalenone-induced myotoxicity, which causes polycystic ovary syndrome (PCOS) in rats . This suggests potential applications in the treatment of PCOS.

Mechanism of Action

Target of Action

11-Methoxyyangonin, also known as Trimethylhispidin or Hispidin, is a natural kavalactone The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

As a kavalactone, it may interact with various receptors and enzymes in the body, but the exact mechanisms remain to be elucidated .

Biochemical Pathways

Kavalactones, the class of compounds to which 11-Methoxyyangonin belongs, are known to influence several biochemical pathways, but the specific pathways influenced by 11-Methoxyyangonin require further investigation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 11-Methoxyyangonin are not well-studied. Information on its bioavailability is also lacking. It is soluble in dmso , which suggests that it may have good bioavailability when administered in a suitable formulation.

Safety and Hazards

Hispidin is not suitable for human consumption or veterinary purposes . It is advised to use protective equipment appropriate for surrounding materials when handling hispidin . If inhaled or contacted with skin or eyes, it is recommended to move to fresh air, wash off with soap and plenty of water, and rinse eyes with water .

Future Directions

The molecular mechanism of biosynthesis of hispidin and its derivatives has been clarified, which may serve as a foundation for future strategies to identify new hispidin derivatives . There is also interest in exploring whether hispidin can play a therapeutic role after MPP ±induced neuronal damage .

properties

IUPAC Name

6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4-methoxypyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-18-13-9-12(21-16(17)10-13)6-4-11-5-7-14(19-2)15(8-11)20-3/h4-10H,1-3H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJRDULCMRSYSL-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=CC(=O)O2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=CC(=CC(=O)O2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Methoxyyangonin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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